2-Cyclopropylpyrimidine-5-carbaldehyde
Overview
Description
2-Cyclopropylpyrimidine-5-carbaldehyde, also known as CPPCA, is a heterocyclic organic compound. The molecule of CPPCA consists of a pyrimidine ring and a cyclopropyl group attached to a functional aldehyde group. It has a molecular weight of 148.16 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-5-carbaldehyde is represented by the formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 .Physical And Chemical Properties Analysis
2-Cyclopropylpyrimidine-5-carbaldehyde is a solid at room temperature . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Synthesis of α-Aminophosphonates
Research has demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde through a simple and efficient method. This process involves a three-component condensation reaction using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results in short reaction times (Reddy, Reddy, & Reddy, 2014).
Inhibitory Activity of VEGFR-2
A series of 4-aminopyrimidine-5-carbaldehyde oximes, related to 2-cyclopropylpyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. These findings are significant in understanding the chemistry for analogue synthesis and the structure-activity relationship (SAR) study results (Huang et al., 2011).
Formylation with Vilsmeier Reagent
The formylation of similar compounds, such as oxopyrimidine-5-carbaldehydes, has been explored using the Vilsmeier reagent. This process highlights the potential of these compounds as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).
Synthesis of Soai Type 2-Arylpyrimidine-5-carbaldehydes
Asymmetric Autocatalytic Reaction
An asymmetric autocatalytic reaction involving 2-methylpyrimidyl alkanol and 2-methylpyrimidine-5-carbaldehyde demonstrated dramatic amplification of enantiomeric excess. This highlights the compound's potential in asymmetric synthesis (Shibata, Hayase, Yamamoto, & Soai, 1997).
Safety and Hazards
The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
properties
IUPAC Name |
2-cyclopropylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDALXDBSNYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647954 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954226-60-9 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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